N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,4-dichlorophenyl group and linked to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. Its structure combines halogenated aromatic systems with heterocyclic frameworks, a design frequently observed in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)8-11)14-9-26-18(21-14)22-17(23)10-1-4-15-16(7-10)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXUXUBBOSLHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
Key physical properties include:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within the cell. Research suggests that it may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of various signaling pathways.
Antitumor Activity
Studies have shown that compounds with similar thiazole and benzodioxane moieties exhibit significant antitumor activity. For instance, derivatives of benzodioxane have been reported to inhibit cell proliferation in several cancer types, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has been explored for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways related to cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Animal studies indicated that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This property positions it as a candidate for developing treatments for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria. The results indicated that it inhibited bacterial growth at low concentrations and was effective in biofilm disruption .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound was found to significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Analogs
BT4 (N-[4-(3-Bromophenyl)-3-(2,4-Difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine)
- Structural Differences : Replaces the 2,4-dichlorophenyl group with 3-bromophenyl and 2,4-difluorophenyl substituents. The benzothiazole ring replaces the benzodioxine-carboxamide moiety.
- Activity : Demonstrated anticancer activity at the National Institute of Cancer (NCI), with toxicity assessed via the Toxi-light assay .
- Key Insight : Halogen positioning (bromo vs. chloro) and fluorination may influence target selectivity and potency.
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS 790237-66-0)
- Structural Differences : Features a 4-acetamidophenyl group on the thiazole instead of 2,4-dichlorophenyl, and includes a 5-oxopyrrolidine ring.
- Molecular Data : Molecular formula C₂₄H₂₂N₄O₅S, molar mass 478.52 g/mol .
- Key Insight : The acetamido group may enhance solubility but reduce lipophilicity compared to dichlorophenyl.
Oxadiazole-Based Analogs
- N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 891137-31-8)
- Structural Differences : Substitutes the thiazole ring with a 1,3,4-oxadiazole core and shifts chlorine atoms to the 2,5-positions on the phenyl group.
- Key Insight : Oxadiazoles often exhibit improved metabolic stability compared to thiazoles, but chlorine positioning (2,5 vs. 2,4) may alter binding affinity in target proteins .
Agrochemical and Neurological Analogs
- Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Rimonabant (SR141716A) Structural Differences: Contains a pyrazole core with 2,4-dichlorophenyl and 4-chlorophenyl groups. Activity: Cannabinoid receptor antagonist, demonstrating that dichlorophenyl-substituted compounds can modulate neurological targets .
Comparative Data Table
Key Research Findings and Implications
Halogen Effects: The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to non-halogenated or mono-halogenated analogs.
Heterocyclic Core Impact : Thiazole-based compounds (e.g., BT4) are associated with anticancer activity, while oxadiazoles (e.g., CAS 891137-31-8) may offer better pharmacokinetic profiles .
Toxicity Considerations : Compounds with dichlorophenyl groups (e.g., etobenzanid) often require rigorous toxicity profiling, suggesting the need for Toxi-light or similar assays for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
